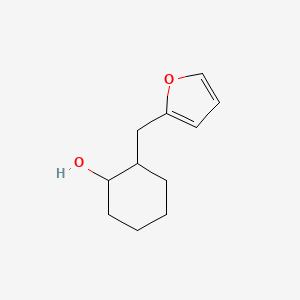
2-(Furan-2-ylmethyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-2-ylmethyl)cyclohexan-1-ol is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol . It features a cyclohexanol ring substituted with a furan-2-ylmethyl group. This compound is of interest due to its unique structure, which combines the properties of both cyclohexanol and furan derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with furan-2-ylmethanol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-(Furan-2-ylmethyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Various alcohol derivatives.
Substitution: Substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Furan-2-ylmethyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-(Furan-2-ylmethyl)cyclohexan-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Furan-2-yl)cyclohexan-1-ol: A closely related compound with similar structural features.
Cyclohexanol: Shares the cyclohexanol ring but lacks the furan substitution.
Furan-2-ylmethanol: Contains the furan ring but lacks the cyclohexanol moiety.
Uniqueness
2-(Furan-2-ylmethyl)cyclohexan-1-ol is unique due to its combination of a cyclohexanol ring and a furan-2-ylmethyl group, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H16O2 |
|---|---|
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
2-(furan-2-ylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H16O2/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10/h3,5,7,9,11-12H,1-2,4,6,8H2 |
InChI-Schlüssel |
ADIFPMJEEIVIQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)CC2=CC=CO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


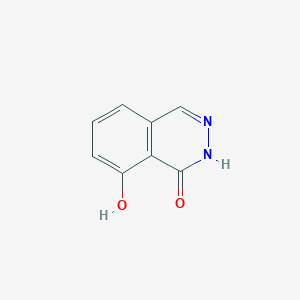
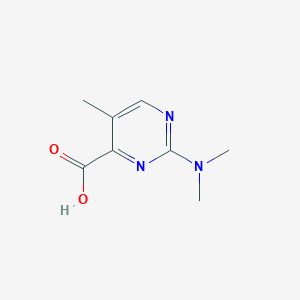
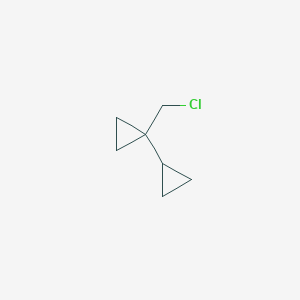
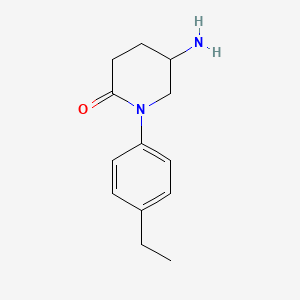
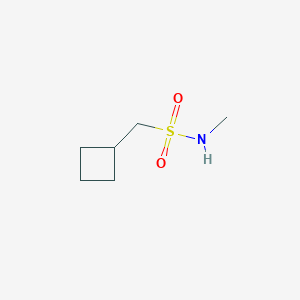
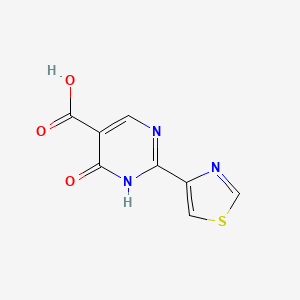

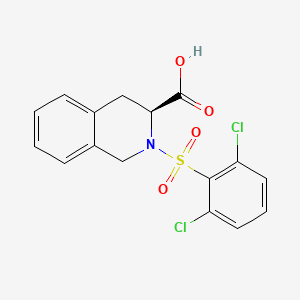
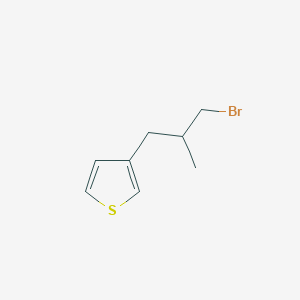
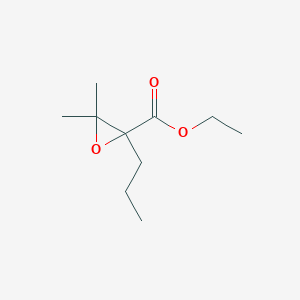
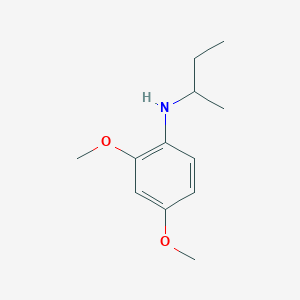
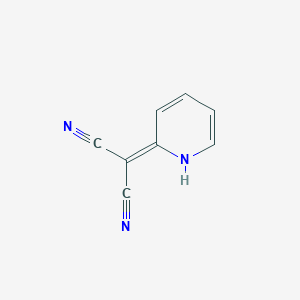
![Methyl 2-[4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13201931.png)
![2-(Chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13201939.png)
